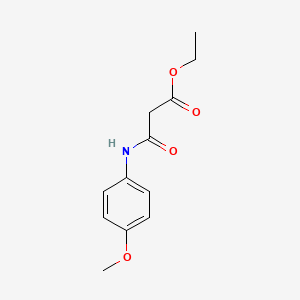

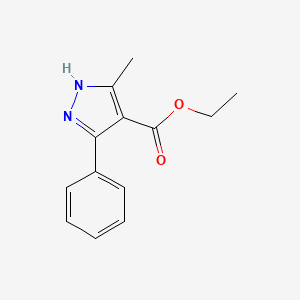

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

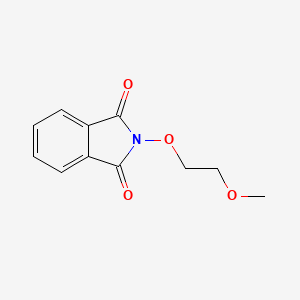

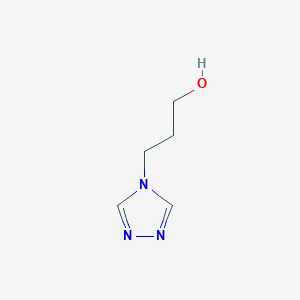

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate , also known by its chemical formula C18H19NO3 , is a compound with intriguing properties. It belongs to the class of organic compounds called esters . The compound’s structure consists of an ethyl ester group attached to a propanoate backbone, with a substituted aniline moiety (4-methoxyanilino) at one end.

Synthesis Analysis

The synthesis of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate involves the reaction of ethyl acetoacetate (a β-keto ester) with 4-methoxyaniline . The reaction proceeds through nucleophilic substitution, resulting in the formation of the target compound. The synthetic pathway may include purification steps such as recrystallization or column chromatography.

Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate reveals the following key features:

- Ester Group : The ethyl ester group (C2H5O-) contributes to the compound’s reactivity and solubility.

- Aniline Moiety : The 4-methoxyanilino group (C6H4NHC6H4OCH3) imparts aromatic character and influences biological activity.

- Propanoate Backbone : The propanoate portion (C3H5O2-) provides the central framework.

Chemical Reactions Analysis

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate may participate in various reactions, including:

- Hydrolysis : Under acidic or basic conditions, the ester linkage can be cleaved to yield the corresponding carboxylic acid and alcohol.

- Acylation : The compound can undergo acylation reactions, where the aniline nitrogen acts as a nucleophile.

- Reductive Processes : Reduction of the carbonyl group may lead to the formation of secondary or tertiary alcohols.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature (exact value varies).

- Solubility : It is likely soluble in organic solvents like ethanol, acetone, or dichloromethane.

- Color : The compound may exhibit a color (e.g., pale yellow or white).

- Stability : It is stable under normal storage conditions.

Safety And Hazards

- Toxicity : As with any chemical, caution is necessary. Avoid inhalation, ingestion, or skin contact.

- Handling : Use appropriate protective equipment (gloves, goggles) when working with this compound.

- Disposal : Dispose of waste according to local regulations.

Orientations Futures

Research avenues related to Ethyl 3-(4-methoxyanilino)-3-oxopropanoate include:

- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

- Derivatives : Explore modifications to enhance specific properties.

- Synthetic Applications : Utilize it in novel synthetic routes.

Remember that this analysis is based on available information, and further studies may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details.

Propriétés

IUPAC Name |

ethyl 3-(4-methoxyanilino)-3-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWGDDYVTJJPEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40489299 |

Source

|

| Record name | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |

CAS RN |

5382-15-0 |

Source

|

| Record name | Ethyl 3-(4-methoxyanilino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)

![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)